molecular formula C9H17NO7S B568388 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID CAS No. 124650-46-0

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Número de catálogo B568388
Número CAS: 124650-46-0
Peso molecular: 283.295
Clave InChI: JEPVUMTVFPQKQE-NOVZGDRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, also known as Troglitazone, is a chemical compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic drug, but due to its adverse effects, it was withdrawn from the market. However, it has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis, resulting in decreased lipid accumulation.
Biochemical and Physiological Effects:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to improve insulin sensitivity and glucose uptake in various tissues, including adipose tissue, liver, and skeletal muscle. It also leads to the reduction of circulating free fatty acids and triglycerides. 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been shown to improve endothelial function and reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in lab experiments include its well-characterized mechanism of action and its ability to modulate various signaling pathways. However, its adverse effects, such as hepatotoxicity, limit its use in lab experiments.

Direcciones Futuras

1. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in various diseases.
2. The development of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID analogs with improved efficacy and safety profiles.
3. The identification of biomarkers that can predict the response to 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID treatment.
4. The investigation of the role of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in the regulation of autophagy and apoptosis.
5. The development of novel drug delivery systems for 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID to improve its bioavailability and reduce its adverse effects.
Conclusion:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and ability to modulate various signaling pathways make it a promising candidate for drug development. However, its adverse effects, such as hepatotoxicity, limit its use in clinical practice. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID and to develop novel drug delivery systems to improve its efficacy and safety profiles.

Métodos De Síntesis

The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the reaction of 5-bromo-2-pentanone with D-galactose, followed by the formation of a thiazolidine ring through the reaction with cysteine. This is then oxidized to form the carboxylic acid group, resulting in the formation of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.

Aplicaciones Científicas De Investigación

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been studied for its potential role in the treatment of metabolic disorders such as obesity and diabetes.

Propiedades

Número CAS

124650-46-0

Nombre del producto

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Fórmula molecular

C9H17NO7S

Peso molecular

283.295

Nombre IUPAC

(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1

Clave InChI

JEPVUMTVFPQKQE-NOVZGDRXSA-N

SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

Sinónimos

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.